(E)-N-BENZYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-BENZYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzyl group, an ethyl group, and a methoxyphenyl group attached to a propenamide backbone, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-BENZYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of benzylamine with ethyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired propenamide compound. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-BENZYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the propenamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-BENZYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Shares the methoxyphenyl group and propenamide backbone but lacks the benzyl and ethyl groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a similar methoxyphenyl group but has different substituents and a more complex structure.
Uniqueness: (E)-N-BENZYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both benzyl and ethyl groups, along with the methoxyphenyl moiety, allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(E)-N-benzyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-20(15-17-7-5-4-6-8-17)19(21)14-11-16-9-12-18(22-2)13-10-16/h4-14H,3,15H2,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXJJJIDMAUAPT-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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